1-(3-(2-Nitrophenylamino)propyl)pyrrolidin-2-one
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Overview
Description
1-(3-(2-Nitrophenylamino)propyl)pyrrolidin-2-one is an organic compound that features a pyrrolidin-2-one ring substituted with a 3-(2-nitrophenylamino)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-nitrophenylamino)propyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 3-(2-nitrophenylamino)propyl bromide under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions
1-(3-(2-Nitrophenylamino)propyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the pyrrolidin-2-one ring.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, bases such as sodium hydride or potassium carbonate.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 1-(3-(2-Aminophenylamino)propyl)pyrrolidin-2-one.
Substitution: Various N-substituted pyrrolidin-2-one derivatives.
Cyclization: Polycyclic compounds with potential biological activity.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used as an intermediate in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1-(3-(2-nitrophenylamino)propyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes or receptors. The pyrrolidin-2-one ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the nitrophenylamino group.
1-(3-(2-Aminophenylamino)propyl)pyrrolidin-2-one: A reduced form of the compound with an amino group instead of a nitro group.
N-Substituted Pyrrolidin-2-ones: Various derivatives with different substituents on the nitrogen atom.
Uniqueness
1-(3-(2-Nitrophenylamino)propyl)pyrrolidin-2-one is unique due to the presence of the nitrophenylamino group, which imparts distinct chemical and biological properties. This group can undergo various transformations, making the compound versatile for different applications.
Properties
Molecular Formula |
C13H17N3O3 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-[3-(2-nitroanilino)propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H17N3O3/c17-13-7-3-9-15(13)10-4-8-14-11-5-1-2-6-12(11)16(18)19/h1-2,5-6,14H,3-4,7-10H2 |
InChI Key |
KDKBPSKJSOKFMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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